molecular formula C11H17ClO5 B14626133 Diethyl 3-chloro-4-oxoheptanedioate CAS No. 55424-55-0

Diethyl 3-chloro-4-oxoheptanedioate

Cat. No.: B14626133
CAS No.: 55424-55-0
M. Wt: 264.70 g/mol
InChI Key: ARQQQMHXWYBSHD-UHFFFAOYSA-N
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Description

Diethyl 3-chloro-4-oxoheptanedioate is an organic compound with the molecular formula C11H17ClO5. It is a derivative of heptanedioic acid, featuring a chlorine atom and an oxo group on the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-chloro-4-oxoheptanedioate can be synthesized through the esterification of 3-chloro-4-oxoheptanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-chloro-4-oxoheptanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia or primary amines in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 3-amino-4-oxoheptanedioate derivatives.

    Reduction: Formation of diethyl 3-chloro-4-hydroxyheptanedioate.

    Hydrolysis: Formation of 3-chloro-4-oxoheptanedioic acid.

Scientific Research Applications

Diethyl 3-chloro-4-oxoheptanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-chloro-4-oxoheptanedioate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and oxo group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-oxopimelate: Similar structure but lacks the chlorine atom.

    Diethyl 3-oxopimelate: Similar structure but lacks the chlorine atom and has a different position for the oxo group.

Uniqueness

Diethyl 3-chloro-4-oxoheptanedioate is unique due to the presence of both a chlorine atom and an oxo group on the heptanedioate backbone

Properties

CAS No.

55424-55-0

Molecular Formula

C11H17ClO5

Molecular Weight

264.70 g/mol

IUPAC Name

diethyl 3-chloro-4-oxoheptanedioate

InChI

InChI=1S/C11H17ClO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3

InChI Key

ARQQQMHXWYBSHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C(CC(=O)OCC)Cl

Origin of Product

United States

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